1-(2,4,5-Trimethoxyphenyl)hexan-1-one
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Overview
Description
1-(2,4,5-Trimethoxyphenyl)hexan-1-one is an organic compound characterized by the presence of a hexanone group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethoxyphenyl)hexan-1-one typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the use of a Grignard reagent, such as hexylmagnesium bromide, which reacts with the aldehyde to form the desired ketone. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethoxyphenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethoxyphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the trimethoxyphenyl ring.
Scientific Research Applications
1-(2,4,5-Trimethoxyphenyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethoxyphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Comparison with Similar Compounds
1-(2,4,5-Trimethoxyphenyl)hexan-1-one can be compared with other similar compounds, such as:
1-(2,4,5-Trimethoxyphenyl)propan-1-one: Similar structure but with a shorter alkyl chain.
1-(2,4,5-Trimethoxyphenyl)ethan-1-one: Even shorter alkyl chain, leading to different physical and chemical properties.
1-(2,4,5-Trimethoxyphenyl)butan-1-one: Intermediate chain length, with properties between those of the hexanone and ethanone derivatives.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity, solubility, and biological activity compared to its shorter or longer chain analogs.
Properties
CAS No. |
90834-06-3 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)hexan-1-one |
InChI |
InChI=1S/C15H22O4/c1-5-6-7-8-12(16)11-9-14(18-3)15(19-4)10-13(11)17-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
VYIVCXBDUXAKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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